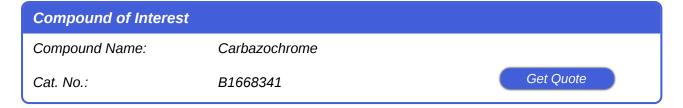


# Physicochemical Properties of Adrenochrome Semicarbazone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Adrenochrome semicarbazone, also known as **carbazochrome**, is a derivative of adrenochrome, the oxidation product of epinephrine.[1] While adrenochrome itself is unstable, the semicarbazone derivative is a stable compound used medically as a hemostatic agent to reduce capillary bleeding.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its proposed mechanism of action.

# **Core Physicochemical Properties**

The following table summarizes the key physicochemical properties of adrenochrome semicarbazone.



Property	Value	Source(s)
Molecular Formula	C10H12N4O3	[3][4][5]
Molar Mass	236.23 g/mol	[3][4][5][6]
Appearance	Orange-red to dark orange crystalline solid/powder.	[3]
Melting Point	See Table 2 for a comparison of reported values.	[3][7]
Solubility	See Table 3 for detailed solubility data.	[3][4][8]
pKa (Predicted)	12.38 ± 0.40	[3]
UV Absorption Max (λmax)	358 nm	[4]

# Quantitative Data Summary Table 2: Reported Melting Points

The melting point of adrenochrome semicarbazone is consistently reported with decomposition. Variations in reported values may be attributed to different experimental conditions, such as heating rate and purity of the sample.

Melting Point (°C)	Notes	Source(s)
203 (decomposition)	Recrystallized from diluted ethanol.	[7]
Not lower than 220 (decomposition)	-	[3]
~203 (decomposition)	-	[9]

# **Table 3: Solubility Data**

Adrenochrome semicarbazone exhibits limited solubility in water and common organic solvents.



Solvent	Solubility	Source(s)
Water	Slightly soluble, especially when heated.	[2][3]
Ethanol	Slightly soluble.	[3]
Diethyl Ether	Insoluble.	[3]
Chloroform	Insoluble.	[3]
Dimethylformamide (DMF)	1 mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	1 mg/mL	[4]
DMSO:PBS (pH 7.2) (1:4)	0.20 mg/mL	[4]

# **Experimental Protocols Synthesis of Adrenochrome Semicarbazone**

This protocol is based on the method described in U.S. Patent 2,506,294.[7]

Objective: To synthesize adrenochrome semicarbazone from adrenaline via an adrenochrome intermediate.

### Materials:

- Adrenaline (Epinephrine)
- Silver Oxide (Ag<sub>2</sub>O) or other suitable oxidizing agent
- · Methanol or Ethanol
- Water
- Semicarbazide Hydrochloride
- Sodium Acetate

### Procedure:

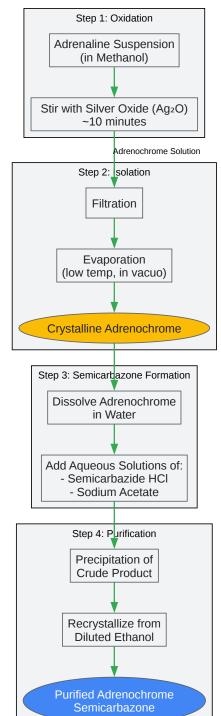
## Foundational & Exploratory





- Oxidation of Adrenaline: A suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol is stirred for approximately 10 minutes. This process oxidizes the adrenaline to adrenochrome.
- Isolation of Adrenochrome: The alcoholic adrenochrome solution is separated by filtration to remove the silver oxide. The filtrate is then quickly evaporated to dryness at a low temperature under vacuum to obtain red crystals of adrenochrome.[7]
- Formation of Semicarbazone: The crystalline adrenochrome is dissolved in 45 to 50 parts by weight of water. To this solution, a solution of 2 parts sodium acetate in 2 to 3 parts water and a solution of 2 parts semicarbazide hydrochloride in 2 to 3 parts water are added.[7]
- Precipitation and Recrystallization: The formed precipitate, consisting of red-orange prismatic needles of adrenochrome semicarbazone, is separated by filtration. The crude product is then recrystallized from diluted ethanol to yield the purified dihydrate form.[7]





Synthesis Workflow for Adrenochrome Semicarbazone

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Synthesis Workflow for Adrenochrome Semicarbazone.



## **Protocol for Melting Point Determination**

Objective: To determine the melting point range of a crystalline solid sample of adrenochrome semicarbazone.

## Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

#### Procedure:

- Sample Preparation: The adrenochrome semicarbazone sample must be completely dry and in the form of a fine powder. If necessary, grind the crystalline sample using a mortar and pestle.[10]
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Heat the sample rapidly to obtain an approximate melting point.
  - Allow the apparatus to cool.
  - Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
     Then, decrease the heating rate to 1-2°C per minute.
  - Record the temperature at which the first drop of liquid appears (T1).
  - Record the temperature at which the entire sample has melted into a clear liquid (T<sub>2</sub>).
  - The melting point range is T<sub>1</sub> T<sub>2</sub>. Note any decomposition (e.g., darkening of the sample).



• Replicates: Repeat the measurement with a fresh sample to ensure consistency.

## **Protocol for UV-Visible Spectroscopy**

Objective: To determine the wavelength of maximum absorbance ( $\lambda$ max) of adrenochrome semicarbazone.

## Apparatus:

- UV-Visible Spectrophotometer (double beam recommended)
- Matched quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

- Solvent Selection: Choose a solvent in which adrenochrome semicarbazone is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or a buffered aqueous solution). The choice of solvent can influence the λmax.[11][12][13]
- Solution Preparation: Prepare a dilute stock solution of adrenochrome semicarbazone by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. The concentration should be chosen to yield an absorbance reading between 0.2 and 1.0 at λmax.
- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow the lamps to warm up.
  - Set the wavelength range to be scanned (e.g., 200-600 nm).
- Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan to zero the instrument.[14]
- Sample Measurement:



- Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
- Place the sample cuvette back into the spectrophotometer.
- Run the spectral scan.
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

## **Mechanism of Action**

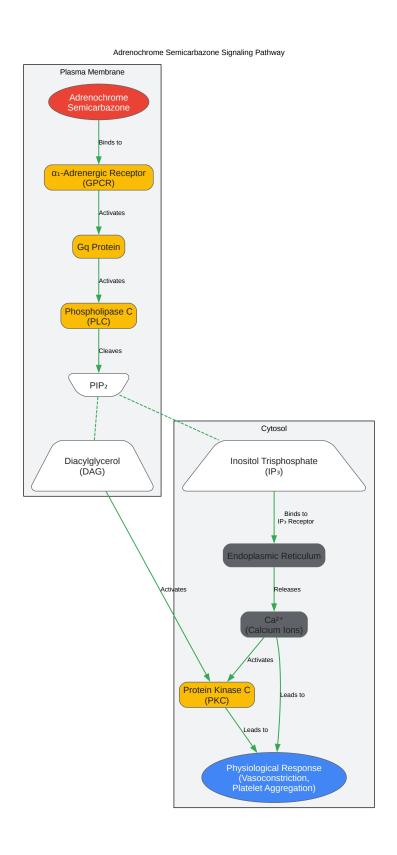
Adrenochrome semicarbazone functions as a hemostatic agent by acting as an alpha-1 ( $\alpha_1$ ) adrenergic receptor agonist.[15] This interaction initiates a well-defined intracellular signaling cascade.

## Signaling Pathway:

- Receptor Binding: Adrenochrome semicarbazone binds to α<sub>1</sub>-adrenergic receptors on the surface of vascular smooth muscle cells and platelets.[8][16] These receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gg/11 family of G-proteins.[3][15]
- G-Protein Activation: Receptor binding activates the Gq protein, which in turn activates the enzyme Phospholipase C (PLC).[3][5]
- Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[3][17]
- Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²+) ions into the cytoplasm.[3][15][17]
- Protein Kinase C Activation: The increase in cytosolic Ca<sup>2+</sup>, along with DAG, activates
   Protein Kinase C (PKC).[15][17]
- Physiological Response: The elevated intracellular Ca<sup>2+</sup> and activated PKC lead to the contraction of smooth muscle cells, resulting in vasoconstriction (narrowing of blood



vessels). This reduces blood flow at the site of injury and promotes hemostasis.[18] On platelets, this pathway facilitates aggregation and the formation of a platelet plug.[16]





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α1-Adrenergic Receptor Signaling Pathway.

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